![molecular formula C19H23NO3S B3017085 2-(benzylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide CAS No. 1790198-03-6](/img/structure/B3017085.png)
2-(benzylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide
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Description
2-(benzylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide, also known as BZT-55, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BZT-55 belongs to the class of phenethylamines and has been found to exhibit unique properties that make it a promising candidate for further research.
Scientific Research Applications
Antioxidant Research
This compound has been studied for its potential antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress caused by free radicals. The structure of this compound suggests that it could scavenge free radicals, thereby preventing cellular damage and contributing to the study of diseases related to oxidative stress .
Anti-inflammatory and Analgesic Activities
Phenoxy acetamide derivatives, which include the compound , have been investigated for their anti-inflammatory and analgesic activities. These properties are essential in the development of new medications for treating pain and inflammation, making this compound a valuable asset in pharmaceutical research .
Medicinal Chemistry
In the field of medicinal chemistry, this compound could be used as a building block for synthesizing new pharmaceuticals or improving existing ones. Its molecular interactions and physicochemical properties can be studied to design drugs with enhanced safety and efficacy .
Computational Chemistry Applications
The compound’s structure can be utilized in computational chemistry to model interactions with biological targets. This helps in predicting the biological activity of new compounds and understanding the molecular basis of drug action .
Chemical Synthesis
As a versatile chemical intermediate, this compound can be used in various synthetic pathways. It can serve as a precursor for synthesizing complex molecules, which is fundamental in chemical research and industrial applications .
Biological Interface Studies
The compound’s interaction with biological systems can be explored to understand its effects at the molecular level. This research can lead to insights into how drugs interact with their targets and the development of more effective therapeutic agents .
Drug Design and Development
This compound can play a role in the design and development of tailored drugs. By studying its molecular structure and functional groups, chemists can create derivatives that may lead to new, innovative treatments .
Pharmacological Studies
Finally, the compound’s potential pharmacological effects can be investigated. This includes studying its behavior in biological systems, its metabolism, and its potential therapeutic applications .
properties
IUPAC Name |
2-benzylsulfanyl-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-22-17-11-7-6-10-16(17)18(23-2)12-20-19(21)14-24-13-15-8-4-3-5-9-15/h3-11,18H,12-14H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNCQETVZCHTDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)CSCC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide |
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